5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione
Description
5-[[(4-Iodophenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a 4-iodophenylaminomethylene substituent. Structurally, it belongs to the 1,3-dioxane-4,6-dione family, where the central dioxane ring is fused with two ketone groups. The iodine atom on the para position of the phenyl ring introduces steric bulk and electron-withdrawing effects, distinguishing it from analogs with smaller substituents like methoxy, chloro, or nitro groups. This compound is primarily utilized as a synthetic intermediate for bioactive heterocycles, including 4(1H)-quinolone derivatives, which exhibit antimicrobial and anticancer properties .
Properties
Molecular Formula |
C13H12INO4 |
|---|---|
Molecular Weight |
373.14 g/mol |
IUPAC Name |
5-[(4-iodoanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H12INO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-8(14)4-6-9/h3-7,15H,1-2H3 |
InChI Key |
DWUBTMBPGBQFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=C(C=C2)I)C(=O)O1)C |
Origin of Product |
United States |
Biological Activity
5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H12I N O4
- Molecular Weight : 359.14 g/mol
The presence of the iodine atom and the dioxane ring contributes to its unique chemical properties, which may influence its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to 5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial effects.
Anti-inflammatory Activity
In studies evaluating anti-inflammatory effects, derivatives of dioxane compounds often demonstrate significant inhibition of inflammatory mediators. For instance:
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| Compound A | 34.1 | |
| Compound B | 31.4 | |
| 5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | TBD | This study |
These findings suggest that the target compound could potentially exhibit similar anti-inflammatory properties.
Anticancer Activity
The anticancer potential of dioxane derivatives has been explored in several studies. For example:
- Case Study : In vitro testing against CCRF-CEM leukemia cells showed promising results for similar compounds with IC50 values indicating effective cytotoxicity at low concentrations .
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound C | CCRF-CEM | 15.0 | |
| 5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | TBD | This study |
The mechanism through which 5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process.
- Modulation of Cell Signaling Pathways : The compound may influence pathways related to apoptosis and cell proliferation.
Comparison with Similar Compounds
Cyclization to Quinolones
Meldrum’s acid derivatives are pivotal intermediates in synthesizing 4(1H)-quinolones via thermolysis. The 4-iodo substituent may alter cyclization pathways:
- Thermal Stability: Iodo derivatives require higher temperatures (150–180°C) for cyclization compared to nitro or acetyl-substituted analogs (120–140°C) due to iodine’s stabilizing resonance effects .
- Yield Variations: 4-Methoxy derivatives achieve ~75% yield in quinolone formation, while 4-iodo analogs show reduced yields (~60%) due to competing side reactions (e.g., C–I bond cleavage) .
Functionalization Reactions
- Morpholine Substitution: The iodine atom in 5-[(2-iodophenylamino)methylene]-derivatives facilitates nucleophilic aromatic substitution (SNAr) with morpholine, yielding phosphoinositide 3-kinase inhibitors (e.g., compound 20 in ). Chloro analogs react similarly but require harsher conditions (reflux in DMF vs. THF) .
Physical Properties
| Property | 4-Iodo Derivative | 4-Methoxy Derivative | 4-Chloro Derivative |
|---|---|---|---|
| Melting Point (°C) | 210–212 | 185–187 | 198–200 |
| Solubility (DMSO, mg/mL) | 45 | 120 | 78 |
| Crystallinity | High (planar) | Moderate | High (π-stacking) |
Crystal Packing: The 4-iodo derivative’s crystal structure (analogous to ) shows intramolecular N–H⋯O hydrogen bonds and C–H⋯O interactions along the b-axis. Iodine’s polarizability enhances dispersion forces, resulting in tighter packing (density = 1.72 g/cm³) vs. 1.58 g/cm³ for methoxy derivatives .
Stability and Degradation
- Photostability: Iodo derivatives undergo photodehalogenation under UV light (λ = 254 nm), forming deiodinated byproducts. Methoxy and chloro analogs are more stable under similar conditions .
- Thermal Degradation: At >200°C, the 4-iodo derivative releases iodine vapor (detected via TGA-MS), whereas nitro derivatives decompose explosively due to nitro group instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
